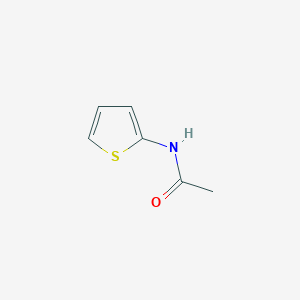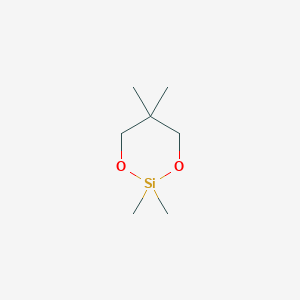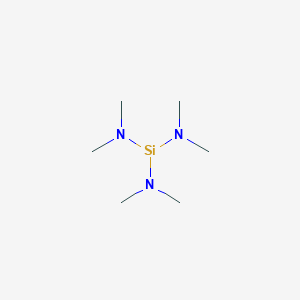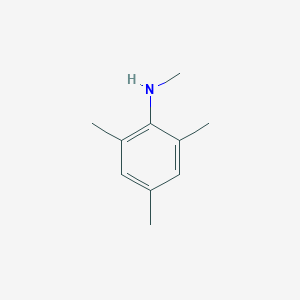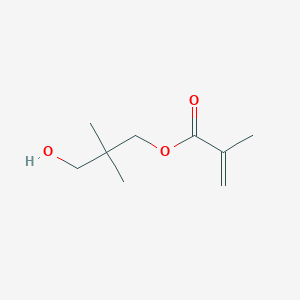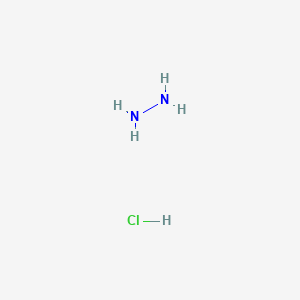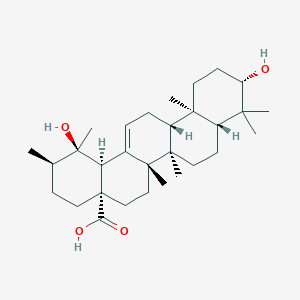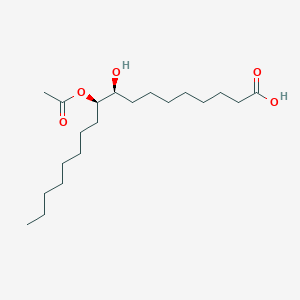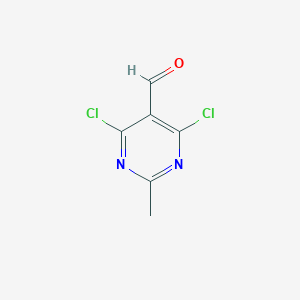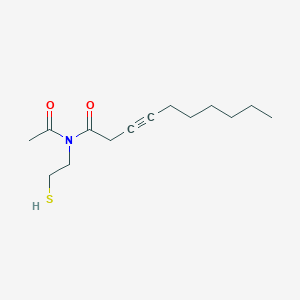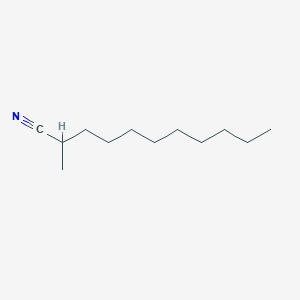
2-Methylundecanonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylundecanonitrile (2-MUN) is a chemical compound that belongs to the class of nitriles. It is a colorless liquid with a pungent odor and is used in various applications such as in the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Wirkmechanismus
The mechanism of action of 2-Methylundecanonitrile is not well understood. However, it is known to inhibit the growth of various microorganisms such as bacteria and fungi. It is also known to have an effect on the central nervous system.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Methylundecanonitrile are not well studied. However, it is known to have an effect on the central nervous system. It is also known to have an effect on the growth of microorganisms such as bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methylundecanonitrile in lab experiments include its availability, low cost, and ease of synthesis. However, it has some limitations such as its toxicity and potential health hazards. Therefore, it should be handled with care and proper safety measures should be taken.
Zukünftige Richtungen
There are several future directions for the research on 2-Methylundecanonitrile. Firstly, the mechanism of action of 2-Methylundecanonitrile needs to be further studied to understand its effects on the central nervous system and microorganisms. Secondly, the synthesis of 2-Methylundecanonitrile needs to be optimized to improve the yield and purity of the product. Finally, the potential applications of 2-Methylundecanonitrile in the pharmaceutical, agrochemical, and fragrance industries need to be explored further.
Conclusion:
In conclusion, 2-Methylundecanonitrile is a chemical compound that is used in various applications such as in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Its synthesis involves the reaction of 2-methyl-1-undecene with hydrogen cyanide in the presence of a catalyst. It has been used in various scientific research applications and is known to have an effect on the central nervous system and the growth of microorganisms. However, its mechanism of action and potential applications need to be further studied.
Synthesemethoden
The synthesis of 2-Methylundecanonitrile involves the reaction of 2-methyl-1-undecene with hydrogen cyanide in the presence of a catalyst. The reaction takes place under mild conditions and yields 2-Methylundecanonitrile as the main product. The purity of the product can be improved by distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Methylundecanonitrile has been used in various scientific research applications. It is used as a starting material in the synthesis of pharmaceuticals and agrochemicals. It is also used in the fragrance industry as a flavoring agent. In addition, 2-Methylundecanonitrile is used in the synthesis of surfactants and polymers.
Eigenschaften
CAS-Nummer |
13887-79-1 |
|---|---|
Produktname |
2-Methylundecanonitrile |
Molekularformel |
C12H23N |
Molekulargewicht |
181.32 g/mol |
IUPAC-Name |
2-methylundecanenitrile |
InChI |
InChI=1S/C12H23N/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12H,3-10H2,1-2H3 |
InChI-Schlüssel |
AOBQKRPEXFNDAP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)C#N |
Kanonische SMILES |
CCCCCCCCCC(C)C#N |
Andere CAS-Nummern |
13887-79-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



